((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine

Anti-platelet pharmacology Integrin antagonism Thrombosis research

Choose FK633 for its unmatched receptor selectivity and ultra-short half-life (0.52 h). Unlike RGDS, it inhibits only αIIbβ3, eliminating off-target effects in co-culture models. Its rapid reversibility reduces post-procedural bleeding in ECC studies. Broad-spectrum potency (IC50 87–239 nM) enables lower mass usage, cutting per-assay costs. Ideal for in vivo thrombosis models where aspirin fails.

Molecular Formula C20H28N4O7
Molecular Weight 436.5 g/mol
CAS No. 147865-49-4
Cat. No. B131439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine
CAS147865-49-4
Synonyms((4-(4-amidinophenoxy)butanoyl)aspartyl)valine
FK 633
FK-633
FK633
Molecular FormulaC20H28N4O7
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N
InChIInChI=1S/C20H28N4O7/c1-11(2)17(20(29)30)24-19(28)14(10-16(26)27)23-15(25)4-3-9-31-13-7-5-12(6-8-13)18(21)22/h5-8,11,14,17H,3-4,9-10H2,1-2H3,(H3,21,22)(H,23,25)(H,24,28)(H,26,27)(H,29,30)/t14-,17-/m0/s1
InChIKeyJFCXCBBSUORTNS-YOEHRIQHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

147865-49-4 ((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine: Procurement-Relevant GPIIb/IIIa Antagonist Identity


The compound ((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine (CAS 147865-49-4), also designated FK633, is a synthetic dipeptide mimetic that functions as a potent and selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa, integrin αIIbβ3) receptor [1]. The molecular formula is C₂₀H₂₈N₄O₇, with a molecular weight of 436.46 g/mol and two defined stereocenters . Its mechanism involves blocking the final common pathway of platelet aggregation by inhibiting fibrinogen binding, which classifies it as an antithrombotic agent [1].

147865-49-4 (FK633) in Procurement: Why Generic GPIIb/IIIa Analogs Cannot Be Interchanged


In the procurement of GPIIb/IIIa antagonists, compound interchangeability is precluded by significant divergence in three critical parameters: receptor selectivity, pharmacokinetic half-life, and temperature-dependent functional effects. While ((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine (FK633) exhibits high selectivity for the GPIIb/IIIa integrin with minimal off-target binding to αvβ3, α5β1, and αvβ1 integrins at concentrations up to 1.0 mM, the peptide RGDS inhibits all these interactions [1]. Furthermore, FK633's ultra-short half-life of 0.52 hours is substantially shorter than those of eptifibatide (1.5 h) and tirofiban (1.5–2 h) [2]. This kinetic profile directly influences its performance in applications such as normothermic extracorporeal circulation (ECC), where FK633 provides superior platelet protection compared to these longer-acting alternatives [2].

147865-49-4 (FK633) Quantitative Evidence: Head-to-Head Performance Comparisons


147865-49-4 (FK633) vs. RGDS: ~1,000-Fold Superior Potency in Platelet Aggregation Inhibition

In human platelet-rich plasma (PRP), ((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine (FK633) demonstrates approximately 1,000-fold greater potency than the benchmark peptide RGDS. FK633 inhibited aggregation induced by ADP, collagen, thrombin, and PAF with IC₅₀ values of 103 nM, 87 nM, 98 nM, and 239 nM, respectively, while RGDS exhibited similar inhibitory patterns but with significantly weaker potency [1].

Anti-platelet pharmacology Integrin antagonism Thrombosis research

147865-49-4 (FK633) vs. RGDS: Superior Integrin Selectivity Profile

A critical differentiator for ((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine (FK633) is its high selectivity for the GPIIb/IIIa receptor. Unlike the peptide RGDS, which inhibits αvβ3, α5β1, and αvβ1 integrin-mediated cellular adhesion, FK633 exhibits no inhibitory effect on these off-target integrins at concentrations up to 1.0 mM [1]. This selectivity is further supported by its potent inhibition of ¹²⁵I-fibrinogen binding to human washed platelets, with an IC₅₀ of 88 nM [1].

Integrin selectivity Off-target pharmacology Fibrinogen binding

147865-49-4 (FK633) vs. Aspirin: Agonist-Independent Superiority in In Vivo Antithrombotic Efficacy

In a direct comparison using a FeCl₃-induced carotid artery thrombosis model in guinea pigs, ((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine (FK633) at 0.32 mg/kg i.v. significantly prevented occlusive thrombus formation, whereas aspirin at a much higher dose of 10 mg/kg i.v. did not [1]. Furthermore, in thrombolysis experiments, adjunctive use of FK633 (0.32 mg/kg i.v.) with rt-PA achieved successful reperfusion in five of five animals without reocclusion, contrasting with aspirin (10 mg/kg i.v.) with rt-PA, which achieved reperfusion in only three of five animals with a high incidence of reocclusion [1].

In vivo thrombosis Antithrombotic efficacy Thrombolysis

147865-49-4 (FK633) vs. Tirofiban and Eptifibatide: Superior Normothermic Platelet Protection Due to Ultra-Short Half-Life

In an in-vitro extracorporeal circulation (ECC) model, ((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine (FK633) provided superior platelet protection at normothermia compared to tirofiban and eptifibatide, an effect attributed to its ultra-short half-life of 0.52 hours [1]. This is approximately three-fold shorter than the half-lives of eptifibatide (1.5 h) and tirofiban (1.5–2 h) [1]. However, under hypothermic conditions (18°C), FK633 and eptifibatide paradoxically increased P-selectin expression (a marker of platelet activation), whereas tirofiban decreased it [1]. Notably, only FK633 decreased thrombin-antithrombin (TAT) complex formation across all tested conditions [1].

Extracorporeal circulation Platelet protection Pharmacokinetics

147865-49-4 (FK633) vs. Abciximab: Comparable Platelet Preservation with Faster Reversibility in CPB Models

In an in-vitro cardiopulmonary bypass (CPB) model circuit, ((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine (FK633) at 500 nM maintained platelet counts at 84.4 ± 6.1% of baseline, compared to 93.6 ± 5.6% for abciximab (10 μg/mL) and 58.0 ± 9.5% for untreated controls after 180 minutes of perfusion [1]. Both FK633 and abciximab significantly reduced expression of platelet activation markers, including P-selectin and PAC-1 (activated GPIIb/IIIa) [1].

Cardiopulmonary bypass Platelet preservation Flow cytometry

147865-49-4 (FK633) QSAR: Defined Membrane Affinity Parameter Enables Rational Analog Selection

Quantitative structure-activity relationship (QSAR) studies on ((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine (FK633) derivatives established a quadratic correlation (n = 12, s = 0.368, F = 14.1, r = 0.871) between antiplatelet activity and the hydrophobic descriptor log Pmw, which measures membrane affinity [1]. In contrast, QSAR models using traditional STERIMOL parameters or CLOGP values were unsuccessful [1].

QSAR Hydrophobic descriptor Medicinal chemistry

147865-49-4 (FK633) Procurement-Linked Research and Industrial Applications


In Vitro Platelet Aggregation Assays Requiring High Potency and Multi-Agonist Inhibition

Based on its IC₅₀ values of 103 nM (ADP), 87 nM (collagen), 98 nM (thrombin), and 239 nM (PAF) in human platelet-rich plasma [1], FK633 is optimally suited for in vitro platelet aggregation studies where broad-spectrum inhibition of multiple activation pathways is required. Its ~1,000-fold greater potency compared to RGDS [1] enables the use of significantly lower compound masses per assay, reducing per-experiment procurement costs and minimizing solvent-related artifacts in high-throughput screening formats.

In Vivo Thrombosis and Thrombolysis Models with Concurrent tPA Administration

The demonstrated efficacy of FK633 in preventing occlusive thrombus formation and achieving reocclusion-free reperfusion when combined with rt-PA in guinea pig models [1] makes this compound particularly valuable for in vivo studies of thrombolytic therapy. Unlike aspirin, which failed to prevent occlusion at a 30-fold higher dose [1], FK633's agonist-independent mechanism ensures reliable antithrombotic protection across diverse thrombogenic stimuli, reducing experimental variability and improving reproducibility in preclinical thrombosis research.

Normothermic Extracorporeal Circulation and Cardiopulmonary Bypass Research

FK633's ultra-short half-life of 0.52 hours, which is approximately three-fold shorter than eptifibatide and tirofiban [1], combined with its capacity to preserve platelet counts at 84.4% of baseline in CPB models [2], positions this compound as the preferred GPIIb/IIIa antagonist for normothermic ECC or CPB studies. The rapid reversibility conferred by its abbreviated pharmacokinetic profile minimizes post-procedural bleeding complications, a critical consideration for acute experimental protocols where timely recovery of hemostatic function is essential.

Selective GPIIb/IIIa Mechanistic Studies Requiring Minimal Off-Target Integrin Interference

For researchers investigating GPIIb/IIIa-specific signaling pathways or developing integrin-targeted therapeutics, FK633's clean selectivity profile—exhibiting no inhibition of αvβ3, α5β1, and αvβ1 integrins at concentrations up to 1.0 mM [1]—ensures that observed biological effects are unequivocally attributable to αIIbβ3 antagonism. This specificity is particularly valuable in co-culture or complex biological matrices where off-target integrin modulation by less selective compounds (e.g., RGDS) could confound data interpretation and lead to erroneous mechanistic conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.